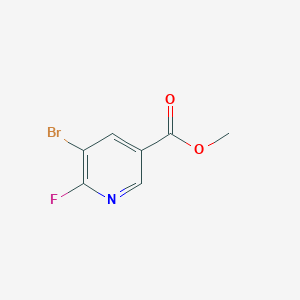

Methyl 5-bromo-6-fluoronicotinate

Description

BenchChem offers high-quality Methyl 5-bromo-6-fluoronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-6-fluoronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUXTVUEKYOYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612143 | |

| Record name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-62-0 | |

| Record name | Methyl 5-bromo-6-fluoro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405939-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate: Properties, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromo-6-fluoronicotinate, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While data on this specific isomer is less prevalent than its structural counterparts, this document synthesizes available information and established chemical principles to deliver expert insights into its properties, synthesis, and synthetic utility. We will delve into the nuanced reactivity imparted by its unique substitution pattern and explore its potential as a versatile building block for creating complex molecular architectures. This guide is intended for professionals who require a deep, practical understanding of this compound's chemical behavior.

Compound Identification and Physicochemical Properties

Methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0) is a substituted methyl nicotinate, which belongs to the pyridine class of heterocyclic compounds.[1][2] A critical aspect for any researcher is ensuring the correct isomeric identity of the starting material. The position of the bromine and fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties and reactivity. Methyl 5-bromo-6-fluoronicotinate must be distinguished from its common isomers, such as Methyl 6-bromo-5-fluoronicotinate (CAS 1214336-88-5) and Methyl 5-bromo-6-fluoropicolinate (ester at C2, CAS 1214336-44-3).

The precise placement of the electron-withdrawing fluorine atom adjacent to the nitrogen and the synthetically versatile bromine atom at C5 defines the unique chemical personality of the target compound.

Core Properties

While extensive experimental data on physical properties such as melting and boiling points for this specific isomer are not widely published, the following identifiers are confirmed in chemical supplier databases.[1][2][3] Researchers should verify the properties of their specific batch via a certificate of analysis.

| Property | Value | Source(s) |

| CAS Number | 405939-62-0 | [1], |

| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | |

| Molecular Formula | C₇H₅BrFNO₂ | [1],[2] |

| Molecular Weight | 234.02 g/mol | [1], |

| MDL Number | MFCD14697990 | [1],[2] |

| SMILES | O=C(OC)C1=CN=C(F)C(Br)=C1 | [1] |

Synthesis Strategies

The most logical and common route to Methyl 5-bromo-6-fluoronicotinate is the esterification of its corresponding carboxylic acid precursor, 5-bromo-6-fluoronicotinic acid (CAS 29241-63-2).[4][5] The synthesis of this acid itself is a key challenge, likely proceeding from a more common pyridine starting material like 2,5-dibromopyridine. This would involve a selective functionalization, for instance, through a Grignard exchange followed by carboxylation and a subsequent fluorination step.[6]

The final esterification step is a fundamental organic transformation. The choice of method depends on the scale and sensitivity of the substrate.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-6-fluoronicotinate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 5-bromo-6-fluoronicotinate, a key building block in the development of novel pharmaceutical agents and agrochemicals. The synthesis is strategically designed in two main stages: the preparation of the crucial intermediate, 5-bromo-6-fluoronicotinic acid, followed by its esterification to yield the final product. This document offers detailed, step-by-step experimental protocols, in-depth mechanistic discussions, and quantitative data to ensure reproducibility. Furthermore, this guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights for the successful synthesis of this important heterocyclic compound.

Introduction

Methyl 5-bromo-6-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the bromo, fluoro, and methyl ester functionalities on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a versatile scaffold for the synthesis of a wide range of complex molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, including metabolic stability and binding affinity to biological targets.

This guide will focus on a logical and field-proven synthetic approach, starting from commercially available precursors. We will delve into the causality behind the choice of reagents and reaction conditions, providing a self-validating framework for the described protocols.

Overall Synthetic Strategy

The synthesis of Methyl 5-bromo-6-fluoronicotinate is most effectively approached through a two-step sequence. The first part involves the synthesis of the key intermediate, 5-bromo-6-fluoronicotinic acid. The subsequent step is the esterification of this acid to the desired methyl ester.

Caption: Overall workflow for the synthesis of Methyl 5-bromo-6-fluoronicotinate.

Part 1: Synthesis of 5-bromo-6-fluoronicotinic acid

The synthesis of the pivotal intermediate, 5-bromo-6-fluoronicotinic acid, can be strategically initiated from 2,5-dibromopyridine. This approach, adapted from methodologies for similar fluorinated nicotinic acids[1], involves a selective Grignard reagent formation, followed by carboxylation and a subsequent fluorination/hydrolysis step.

Experimental Protocol

Step 1a: Selective Grignard Reagent Formation and Carboxylation

-

To a dried three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C to -10 °C using an appropriate cooling bath.

-

Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 eq.) dropwise, maintaining the internal temperature below -10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

In a separate, dry vessel, bubble dry carbon dioxide (CO2) gas through anhydrous THF at -78 °C to create a saturated solution.

-

Transfer the prepared Grignard reagent solution via cannula into the CO2-saturated THF solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-5-carboxypyridine.

Step 1b: Fluorination and Hydrolysis

-

Dissolve the crude 6-bromo-5-carboxypyridine in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

-

Add anhydrous tetramethylammonium fluoride (TMAF) (1.2 eq.).[1]

-

Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a dilute acidic solution (e.g., 1 M HCl) and stir until hydrolysis is complete, resulting in the precipitation of the solid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-6-fluoronicotinic acid.[1]

Mechanistic Insights

The initial step involves a chemoselective halogen-magnesium exchange at the 2-position of 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 2-position towards Grignard formation is attributed to the inductive effect of the nitrogen atom in the pyridine ring. The subsequent carboxylation with CO2 proceeds via a standard nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide.

The second phase of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The bromine at the 6-position is displaced by the fluoride ion from TMAF. The electron-withdrawing nature of the pyridine nitrogen and the newly introduced carboxylic acid group (or its corresponding carboxylate) at the 5-position activate the ring towards nucleophilic attack, facilitating the displacement of the bromide. The final acidic workup ensures the protonation of the carboxylate to yield the desired nicotinic acid derivative.

Part 2: Esterification to Methyl 5-bromo-6-fluoronicotinate

With the successful synthesis of 5-bromo-6-fluoronicotinic acid, the final step is its conversion to the corresponding methyl ester. A highly efficient and mild method for this transformation is the use of (trimethylsilyl)diazomethane.[2]

Experimental Protocol

-

Dissolve 5-bromo-6-fluoronicotinic acid (1.0 eq.) in a mixture of methanol and toluene at room temperature.

-

To this solution, add (trimethylsilyl)diazomethane (2 M solution in hexanes, approximately 1.5 eq.) dropwise. A slight effervescence (evolution of nitrogen gas) should be observed.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction by TLC until the starting carboxylic acid is fully consumed.

-

Once the reaction is complete, carefully quench any excess (trimethylsilyl)diazomethane by the dropwise addition of a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Methyl 5-bromo-6-fluoronicotinate as a pure solid.

Quantitative Data Summary

| Parameter | Step 1: Synthesis of 5-bromo-6-fluoronicotinic acid | Step 2: Esterification |

| Starting Material | 2,5-Dibromopyridine | 5-bromo-6-fluoronicotinic acid |

| Key Reagents | i-PrMgCl, CO2, TMAF | (trimethylsilyl)diazomethane, Methanol |

| Molar Ratio (Reagent) | ~1.1 eq. i-PrMgCl, excess CO2, ~1.2 eq. TMAF | ~1.5 eq. (trimethylsilyl)diazomethane |

| Reaction Time | 4-6 hours (fluorination) | 30-60 minutes |

| Reaction Temperature | -15 °C to 50 °C | Room Temperature |

| Typical Yield | 60-70% (over two steps) | >90% |

| Purification | Precipitation and filtration | Column Chromatography |

Alternative Esterification Method: Fischer Esterification

A more traditional, yet effective, method for the esterification is the Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux for several hours. While this method is cost-effective, it may require more rigorous purification to remove the acid catalyst and byproducts. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol.[3]

Caption: Simplified mechanism of Fischer Esterification.

Safety Considerations

-

2,5-Dibromopyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isopropylmagnesium chloride: Is a flammable and corrosive Grignard reagent. It is highly reactive with water and protic solvents. All manipulations should be carried out under anhydrous conditions and an inert atmosphere.

-

(Trimethylsilyl)diazomethane: Is a toxic and potentially explosive reagent. It is a safer alternative to diazomethane but should still be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids and rough surfaces.

-

Carbon dioxide (dry ice): Can cause severe burns upon contact with skin. Use appropriate cryogenic gloves when handling. Ensure adequate ventilation to prevent the displacement of oxygen.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of Methyl 5-bromo-6-fluoronicotinate. The presented two-stage approach, commencing with the synthesis of 5-bromo-6-fluoronicotinic acid from 2,5-dibromopyridine followed by a mild and efficient esterification, provides a practical pathway for obtaining this valuable building block. The detailed experimental protocols, mechanistic discussions, and safety precautions are intended to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis in a laboratory setting. The versatility of the final product opens up numerous possibilities for the development of novel compounds with potential applications in medicine and agriculture.

References

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

- Google Patents. (2022).

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Khan, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(10), 2447-2475. [Link]

-

PubChemLite. (n.d.). Methyl 6-bromo-5-fluoronicotinate. [Link]

- Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

- Google Patents. (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

-

ChemBK. (n.d.). 5-BROMO NICOTINIC ACID METHYL ESTER. [Link]

Sources

A Comprehensive Technical Guide to Methyl 5-bromo-6-fluoronicotinate

An Essential Building Block for Modern Medicinal Chemistry

Abstract

Methyl 5-bromo-6-fluoronicotinate, identified by CAS number 405939-62-0, is a halogenated pyridine derivative that has emerged as a critical structural motif in the field of drug discovery and development. Its unique electronic properties and versatile reactivity make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical and physical properties, detailed synthesis and characterization protocols, key chemical transformations, and a review of its applications in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

Methyl 5-bromo-6-fluoronicotinate is a trifunctional heterocyclic compound, featuring a pyridine ring substituted with a bromo group, a fluoro group, and a methyl ester. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine core. The physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 405939-62-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][4] |

| Molecular Weight | 234.02 g/mol | [1][4] |

| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | [3] |

| Appearance | Off-white to light yellow crystalline powder | Varies by supplier |

| Solubility | Slightly soluble in water | [5] |

| Storage Conditions | Store in a cool (2-10 °C), dark place under an inert atmosphere.[6] Some suppliers recommend freezer storage (-20°C).[5][7] |

Synthesis and Purification Workflow

The synthesis of Methyl 5-bromo-6-fluoronicotinate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes are proprietary, a general and commonly referenced pathway involves the esterification of the corresponding carboxylic acid precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

Caption: Generalized workflow for the synthesis and purification of Methyl 5-bromo-6-fluoronicotinate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

Materials:

-

5-bromo-6-fluoronicotinic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography mobile phase

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-6-fluoronicotinic acid in anhydrous methanol.

-

Causality Insight: Methanol serves as both the solvent and the reactant for the esterification. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride intermediate formed in situ.

-

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise.

-

Causality Insight: Thionyl chloride is a highly effective catalyst that converts the carboxylic acid to a more reactive acyl chloride intermediate, accelerating the esterification process. The reaction is exothermic, necessitating slow addition at low temperatures to maintain control.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Re-dissolve the residue in ethyl acetate. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst until effervescence ceases.

-

Causality Insight: Neutralization is essential to remove the acid catalyst and any unreacted carboxylic acid, preventing them from complicating the subsequent purification steps.

-

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Separate the organic layer.

-

Causality Insight: The washing steps remove water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent to yield Methyl 5-bromo-6-fluoronicotinate as a solid.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods such as NMR, IR, and Mass Spectrometry are standard techniques for this purpose.[8][9] While specific spectra can vary slightly based on the instrument and solvent, the following provides an overview of expected results.

Analytical Techniques Overview

Caption: A logical workflow for the analytical characterization of the final product.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[10] The exact mass can be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1740 cm⁻¹.[10] C-F and C-Br stretches will appear in the fingerprint region.

Note: Researchers can find and view spectral data for this compound on platforms like PubChem and from various chemical suppliers.[2][11]

Reactivity and Applications in Drug Discovery

Methyl 5-bromo-6-fluoronicotinate is a versatile building block primarily due to the differential reactivity of its halogen substituents.[12] It serves as a key intermediate in the synthesis of a wide range of biologically active molecules.

-

Cross-Coupling Reactions: The bromo group at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridine nitrogen and the ester group. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.

This dual reactivity makes the compound a powerful tool for generating molecular diversity in drug discovery programs. It is a known intermediate for synthesizing compounds investigated for a variety of therapeutic targets.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 5-bromo-6-fluoronicotinate.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][12] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5][6] The compound may be light-sensitive.[5]

Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information before use.[6]

References

-

ChemBK. (n.d.). Methyl 5-broMo-6-fluoronicotinate. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Methyl 6-bromo-5-fluoronicotinate, 98%. Retrieved from [Link]

-

Molbase. (n.d.). Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Synthesis Analysis. Retrieved from [Link]

-

Fisher Scientific. (2024, March 13). SICHERHEITSDATENBLATT. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2). Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 405939-62-0|Methyl 5-bromo-6-fluoronicotinate|BLD Pharm [bldpharm.com]

- 3. Methyl5-bromo-6-fluoronicotinate | 405939-62-0 [sigmaaldrich.com]

- 4. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate|BLD Pharm [bldpharm.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1214336-88-5 Cas No. | Methyl 6-bromo-5-fluoronicotinate | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-fluoronicotinate is a halogenated pyridine derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring, provides multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of Methyl 5-bromo-6-fluoronicotinate, with a focus on its utility in the development of novel therapeutic agents. The primary focus of this guide is the isomer with CAS number 405939-62-0.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 5-bromo-6-fluoronicotinate (CAS: 405939-62-0) are summarized in the table below. It is important to note that while several isomers of this compound exist, this guide will primarily focus on the 5-bromo-6-fluoro isomer.

| Property | Value | Source(s) |

| CAS Number | 405939-62-0 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1] |

| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | [3] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in water. | [5] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C. | [6] |

It is important to distinguish this compound from its isomers, such as Methyl 5-bromo-6-fluoropicolinate (CAS: 1214336-44-3)[7], Methyl 6-bromo-5-fluoronicotinate (CAS: 1214336-88-5)[6][8], and Methyl 5-bromo-2-fluoronicotinate (CAS: 931105-37-2)[9], as their properties and reactivity will differ.

Spectral Analysis

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine, fluorine, and ester groups.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine and bromine atoms, as well as the carbonyl carbon of the ester, are expected to appear at characteristic downfield shifts.

Expected Mass Spectrometry (MS) Features: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.

Expected Infrared (IR) Spectroscopy Features: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching, and various vibrations associated with the aromatic pyridine ring.

Synthesis and Reactivity

Methyl 5-bromo-6-fluoronicotinate is a valuable synthetic intermediate due to its array of reactive sites.

Synthesis

The synthesis of substituted nicotinic acid esters often involves multi-step sequences starting from readily available pyridine derivatives. While a specific, detailed protocol for the synthesis of Methyl 5-bromo-6-fluoronicotinate is not widely published, general strategies for the synthesis of similar fluorinated and brominated nicotinates can be applied. These methods may include:

-

Direct Esterification: Esterification of the corresponding 5-bromo-6-fluoronicotinic acid.

-

Halogenation and Functional Group Interconversion: Stepwise introduction of the bromo and fluoro substituents onto a pre-existing nicotinate scaffold.

-

Ring Formation: Construction of the substituted pyridine ring from acyclic precursors.

A general representation of a plausible synthetic approach is illustrated below.

Caption: A generalized synthetic scheme for Methyl 5-bromo-6-fluoronicotinate.

Reactivity and Mechanistic Insights

The reactivity of Methyl 5-bromo-6-fluoronicotinate is dictated by the electronic nature of the pyridine ring and the specific substituents.

-

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at the 6-position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile route to a wide range of derivatives. The reaction proceeds through a Meisenheimer complex intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position. The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.[11][12]

Caption: Reactivity of Methyl 5-bromo-6-fluoronicotinate at its key positions.

Applications in Research and Drug Development

The synthetic versatility of Methyl 5-bromo-6-fluoronicotinate makes it a highly valuable intermediate in the synthesis of biologically active molecules.[13][14] Its ability to undergo selective functionalization at two distinct positions on the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Halogenated pyridines are prevalent scaffolds in many approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and neuroscience. The introduction of fluorine can often enhance metabolic stability, binding affinity, and cell permeability of a drug molecule. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity.

While specific examples of marketed drugs derived directly from Methyl 5-bromo-6-fluoronicotinate are not readily identifiable, its use as a building block in the synthesis of complex molecules with potential therapeutic applications is highly probable within proprietary drug discovery pipelines.

Experimental Protocols

General Handling and Storage

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the compound in a freezer at -20°C under an inert atmosphere to prevent degradation.[6] The compound may be light-sensitive.[5]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide like Methyl 5-bromo-6-fluoronicotinate. Note: This is a generalized procedure and should be optimized for the specific substrates and desired product.

Materials:

-

Methyl 5-bromo-6-fluoronicotinate

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene and water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add Methyl 5-bromo-6-fluoronicotinate, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a stream of inert gas.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

Methyl 5-bromo-6-fluoronicotinate is classified as a hazardous substance and should be handled with care.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[15]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

ChemBK. Methyl 5-bromo-6-fluoronicotinate. [Link]

-

Thermo Scientific Alfa Aesar. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

-

PubChemLite. Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2). [Link]

-

PubChem. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1210419-26-3 Name: Methyl 6-bromo-5-fluoropyridine-2-carboxylate. [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

Sources

- 1. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. PubChemLite - Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 8. BJOC - Search Results [beilstein-journals.org]

- 9. 405939-62-0|Methyl 5-bromo-6-fluoronicotinate|BLD Pharm [bldpharm.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. METHYL 5-BROMO-6-HYDROXYNICOTINATE(381247-99-0) 1H NMR spectrum [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. 1214336-88-5 Cas No. | Methyl 6-bromo-5-fluoronicotinate | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate

Abstract

Methyl 5-bromo-6-fluoronicotinate is a halogenated pyridine derivative that serves as a highly versatile intermediate in modern synthetic organic and medicinal chemistry. The strategic placement of bromo, fluoro, and methyl ester functionalities on the pyridine core provides multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its structural information, physicochemical properties, strategic importance, synthesis, reactivity, spectroscopic characterization, and safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks to innovate within the pharmaceutical and life sciences sectors.

Core Structural and Physicochemical Profile

Methyl 5-bromo-6-fluoronicotinate is a specific isomer within the family of substituted nicotinates. Precise identification is crucial, as its properties and reactivity are distinct from its isomers, such as Methyl 6-bromo-5-fluoronicotinate.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | Methyl 5-bromo-6-fluoropyridine-3-carboxylate | N/A |

| CAS Number | 1339056-03-9 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=CN=C(C(=C1)Br)F | N/A |

| InChI Key | Not readily available for this specific isomer. | N/A |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | Based on typical appearance of similar compounds. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. | Assumed based on chemical structure. |

| Storage | Store in a cool, dark place under an inert atmosphere. Recommended storage at 2-8°C. | [3] |

Strategic Importance in Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in drug discovery, and its functionalization with halogens like fluorine and bromine significantly enhances its utility.

The Power of Fluorine

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the half-life of a drug.[4][5]

-

Binding Affinity: The C-F bond can participate in favorable electrostatic interactions with enzyme active sites.

-

Lipophilicity & Permeability: Strategic fluorination can modulate a compound's lipophilicity, enhancing its ability to cross biological membranes.[6]

The Versatility of the Bromo Group

The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It is an ideal participant in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Fluorinated nicotinic acid derivatives, therefore, serve as key intermediates in the synthesis of a variety of biologically active compounds, finding applications in oncology, neuroscience, and infectious disease research.

Synthesis and Reactivity

While specific, peer-reviewed synthesis routes for Methyl 5-bromo-6-fluoronicotinate are not extensively published, a logical pathway can be constructed from established methodologies for related pyridine derivatives.[7][8]

Proposed Synthetic Pathway

A plausible and efficient route starts from a commercially available di-substituted pyridine, such as 2,5-dibromo-3-fluoropyridine. The synthesis involves a regioselective introduction of the methyl ester group followed by subsequent modifications. An alternative, and often highly effective, strategy involves halogen-dance reactions or directed ortho-metalation, though these can be more complex to optimize. A more common industrial approach involves the synthesis of the core 6-fluoronicotinic acid, followed by esterification and bromination.[8]

Caption: A representative synthesis workflow for Methyl 5-bromo-6-fluoronicotinate.

Representative Experimental Protocol: Esterification

This protocol describes the final esterification step, a common and reliable transformation.

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-6-fluoronicotinic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Acyl Chloride Formation: Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, monitoring the conversion to the acid chloride by IR (disappearance of broad O-H stretch, appearance of sharp C=O stretch at higher wavenumber).

-

Esterification: Once the acid chloride formation is complete, cool the mixture back to 0°C. Slowly add a solution of anhydrous methanol (3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 5-bromo-6-fluoronicotinate.

Reactivity Profile

The molecule possesses three primary sites of reactivity, making it a valuable and versatile building block.

Caption: Key reactivity sites on the Methyl 5-bromo-6-fluoronicotinate scaffold.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on established principles of spectroscopy for similar structures.[9][10][11]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ ~8.6 ppm (d, J≈2 Hz, 1H, H-2), δ ~8.2 ppm (dd, J≈8, 2 Hz, 1H, H-4), δ ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~164 ppm (C=O), δ ~158 ppm (d, J≈240 Hz, C-F), δ ~148 ppm (d, J≈15 Hz, C-N), δ ~145 ppm (C-H), δ ~125 ppm (C-H), δ ~115 ppm (C-Br), δ ~53 ppm (-OCH₃) |

| Mass Spec (EI) | M⁺ peaks expected at m/z 233 and 235 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |

| IR Spectroscopy | ~1730 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch), Aromatic C=C and C=N stretches in the 1600-1400 cm⁻¹ region. |

Standardized Protocol for Spectroscopic Analysis

-

Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 512-2048 scans are typically required.

-

Mass Spectrometry Acquisition: Analyze the sample via Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry. For ESI, dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile.

-

IR Spectroscopy Acquisition: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.

Safety, Handling, and Storage

As with any halogenated organic compound, proper handling is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.[12][13][14]

Hazard Classification

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) - H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | P261, P270, P280 |

| Skin Irritation | Category 2 - H315 (Causes skin irritation) | P302+P352 |

| Eye Irritation | Category 2A - H319 (Causes serious eye irritation) | P305+P351+P338 |

| Respiratory Irritation | STOT SE Category 3 - H335 (May cause respiratory irritation) | P304+P340 |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.

References

-

Choudhary, A., & Sharma, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128. [Link]

-

Fisher Scientific. (2024). Sicherheitsdatenblatt for Methyl 6-bromo-5-fluoronicotinate. [Link]

-

Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

-

ResearchGate. (2007). Observed and predicted permeability values for substituted pyridines. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. [Link]

-

ResearchGate. (2005). Fluorine: An invaluable tool in medicinal chemistry. [Link]

-

ResearchGate. (2013). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. [Link]

-

Menaa, F., Menaa, B., & Sharts, O. N. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. [Link]

-

ResearchGate. (2017). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. [Link]

-

PubChemLite. (n.d.). Methyl 6-bromo-5-fluoronicotinate. [Link]

-

ChemBK. (n.d.). Methyl 5-bromo-6-fluoronicotinate. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2008). Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. chembk.com [chembk.com]

- 3. 405939-62-0|Methyl 5-bromo-6-fluoronicotinate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.de [fishersci.de]

An In-Depth Technical Guide to Methyl 6-bromo-5-fluoronicotinate: Synthesis, Properties, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of Methyl 6-bromo-5-fluoronicotinate, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The guide details the compound's precise chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a versatile synthetic intermediate. Furthermore, it outlines critical safety and handling procedures essential for laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Methyl 6-bromo-5-fluoronicotinate is a substituted pyridine derivative. It is crucial to distinguish it from its isomers, such as methyl 5-bromo-6-fluoropicolinate, as the substituent positions on the pyridine ring dictate its reactivity and utility in synthesis. The formal IUPAC name for the subject of this guide is methyl 6-bromo-5-fluoropyridine-3-carboxylate .[1][2][]

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecular scaffolds for pharmaceutical and biochemical applications.[2] Its structure incorporates three key features for synthetic manipulation: a bromine atom, a fluorine atom, and a methyl ester group, all attached to a pyridine core.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 6-bromo-5-fluoropyridine-3-carboxylate | [1][] |

| Synonyms | Methyl 6-bromo-5-fluoronicotinate, 2-bromo-3-fluoro-5-(methoxycarbonyl)pyridine | [2][] |

| CAS Number | 1214336-88-5 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][4] |

| Molecular Weight | 234.02 g/mol | [4] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Br)F | [1][][5] |

| InChIKey | PXHKAVXJQLVUBI-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage | Keep in a dark place, under an inert atmosphere. For long-term storage, store in a freezer under -20°C. | [6] |

Synthesis and Purification

The synthesis of substituted nicotinates can be achieved through various routes. While specific, peer-reviewed synthesis protocols for Methyl 6-bromo-5-fluoronicotinate are not detailed in the immediate search results, a general and robust pathway can be inferred from common organic chemistry principles and analogous transformations, such as the synthesis of methyl 6-fluoronicotinate.[7] A plausible and widely used method involves the esterification of the corresponding carboxylic acid.

Foundational Synthesis Pathway: Esterification

The most direct method for preparing Methyl 6-bromo-5-fluoronicotinate is the esterification of 6-bromo-5-fluoronicotinic acid. This transformation is reliably achieved using standard esterification reagents.

Experimental Protocol: Fischer Esterification of 6-bromo-5-fluoronicotinic acid

This protocol is a standard, illustrative procedure for this type of transformation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-5-fluoronicotinic acid (1.0 equivalent) in anhydrous methanol (serving as both solvent and reagent).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 6-bromo-5-fluoronicotinate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of Methyl 6-bromo-5-fluoronicotinate.

Applications in Medicinal Chemistry

Halogenated aromatic compounds like Methyl 6-bromo-5-fluoronicotinate are fundamental building blocks in drug discovery.[2] The distinct electronic properties and positions of the bromo and fluoro substituents, along with the ester moiety, allow for diverse and selective chemical modifications.

-

Cross-Coupling Reactions: The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the ring for SNAr reactions, potentially involving the fluorine atom.

-

Scaffold for SAR Studies: This compound serves as an excellent starting point for Structure-Activity Relationship (SAR) studies.[8] Systematic modification at the bromo, fluoro, and ester positions allows medicinal chemists to probe the binding requirements of biological targets and optimize lead compounds for improved potency and selectivity.[8]

Role in Scaffold Development

The diagram below illustrates how Methyl 6-bromo-5-fluoronicotinate can be used as a versatile scaffold to generate a library of diverse derivatives for drug discovery programs.

Caption: Synthetic utility of Methyl 6-bromo-5-fluoronicotinate.

Safety and Handling

Methyl 6-bromo-5-fluoronicotinate is a chemical that requires careful handling in a laboratory setting. Based on safety data for this and structurally similar compounds, the following precautions are mandatory.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[10][11]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.

Conclusion

Methyl 6-bromo-5-fluoronicotinate is a strategically important building block for synthetic and medicinal chemistry. Its well-defined structure and multiple reaction sites provide a robust platform for the development of novel molecular entities. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and development environments. This guide provides the foundational knowledge required by scientists to leverage this versatile compound in their pursuit of new therapeutic discoveries.

References

-

ChemBK. Methyl 5-bromo-6-fluoronicotinate. [Link]

-

PubChem. Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210. [Link]

-

Greenbook.net. MATERIAL SAFETY DATA SHEET - Brom-O-Gas. [Link]

-

Fisher Scientific. SICHERHEITSDATENBLATT - Methyl 6-bromo-5-fluoronicotinate. [Link]

-

PubChemLite. Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2). [Link]

Sources

- 1. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1214336-88-5 Cas No. | Methyl 6-bromo-5-fluoronicotinate | Apollo [store.apolloscientific.co.uk]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 6. 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.de [fishersci.de]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to Methyl 5-bromo-6-fluoronicotinate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Heterocycles

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable structural motifs. Their unique electronic properties, metabolic stability, and ability to form specific halogen bonds make them privileged scaffolds in the design of novel therapeutic agents. Methyl 5-bromo-6-fluoronicotinate, a di-halogenated pyridine derivative, has emerged as a crucial building block for the synthesis of complex molecules, particularly in the development of new antibacterial drugs. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and its application in the synthesis of advanced pharmaceutical intermediates, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Core Molecular and Physicochemical Properties

Methyl 5-bromo-6-fluoronicotinate is a crystalline solid at room temperature. The strategic placement of the bromine and fluorine atoms on the pyridine ring, ortho and meta to the ester functionality respectively, creates a unique electronic and steric environment that is highly valuable for selective chemical transformations.

Table 1: Physicochemical and Structural Data for Methyl 5-bromo-6-fluoronicotinate

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-6-fluoropyridine-3-carboxylate | N/A |

| CAS Number | 405939-62-0 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage Conditions | Store at 2-8°C in an inert atmosphere | N/A |

Synthesis Protocol: A Validated Pathway

The synthesis of Methyl 5-bromo-6-fluoronicotinate can be achieved through a multi-step process starting from more readily available precursors. The following protocol is a representative method that ensures high purity and yield.

Experimental Protocol: Synthesis of Methyl 5-bromo-6-fluoronicotinate

Objective: To synthesize Methyl 5-bromo-6-fluoronicotinate from a suitable starting material.

Materials:

-

5-bromo-6-fluoronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-6-fluoronicotinic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure Methyl 5-bromo-6-fluoronicotinate.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required specifications for subsequent applications.

Caption: Synthesis workflow for Methyl 5-bromo-6-fluoronicotinate.

Application in Drug Discovery: Synthesis of Novel Antibacterial Agents

Methyl 5-bromo-6-fluoronicotinate is a valuable intermediate in the synthesis of novel antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication and are validated targets for antibiotic development.

Case Study: Synthesis of a Heterocyclic Derivative

A key application of Methyl 5-bromo-6-fluoronicotinate is in nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atom is displaced by a suitable nucleophile. The bromine atom can then be used in subsequent cross-coupling reactions to build molecular complexity.

Experimental Workflow:

-

Nucleophilic Aromatic Substitution: A solution of Methyl 5-bromo-6-fluoronicotinate in a suitable solvent such as dimethyl sulfoxide (DMSO) is treated with a nucleophile (e.g., an amine-containing heterocycle) in the presence of a base like cesium carbonate.[3]

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution of the fluorine atom.

-

Palladium-Catalyzed Cross-Coupling: The resulting aryl bromide can then undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce further diversity.

-

Final Compound Synthesis: Subsequent synthetic steps, such as ester hydrolysis, can then be performed to yield the final active pharmaceutical ingredient (API).

Caption: Application in the synthesis of complex antibacterial agents.

Conclusion

Methyl 5-bromo-6-fluoronicotinate is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its di-halogenated structure allows for sequential and regioselective functionalization, providing a powerful tool for the construction of complex molecular architectures. The protocols and applications outlined in this guide demonstrate its utility and provide a foundation for its integration into drug discovery programs. As the demand for new and effective therapeutics continues to grow, the importance of versatile building blocks like Methyl 5-bromo-6-fluoronicotinate will undoubtedly increase.

References

-

Methyl 5-bromo-6-fluoronicotinate . ChemBK. [Link]

- Heterocyclic derivatives and methods of use thereof.

-

United States Patent US 9,624,213 B2 . Google Patents. [Link]

Sources

Spectroscopic Analysis of Methyl 5-bromo-6-fluoronicotinate: A Technical Guide

Abstract

This technical guide is intended for researchers, chemists, and professionals in drug development, providing a detailed framework for the spectroscopic characterization of Methyl 5-bromo-6-fluoronicotinate (CAS 405939-62-0). The structural elucidation of this halogenated pyridine derivative is critical for its application as a synthetic building block. This document outlines the theoretical basis and expected outcomes for analysis via Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Standardized protocols for data acquisition are provided to ensure reproducibility. While a complete set of public experimental data for this specific molecule is not available, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Introduction and Molecular Structure

Methyl 5-bromo-6-fluoronicotinate is a trifunctionalized pyridine ring, a structural motif of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of quality control and synthetic success, confirming identity, purity, and structure. The molecule's structure, featuring a bromine atom, a fluorine atom, and a methyl ester group on a pyridine core, presents distinct and predictable spectroscopic features. The electron-withdrawing nature of the substituents and the nitrogen heteroatom significantly influences the electronic environment of the ring, which is directly observable in its spectral data.

Below is a diagram illustrating the molecular structure and the standard numbering convention for the pyridine ring, which will be used throughout this guide.

Caption: Molecular structure of Methyl 5-bromo-6-fluoronicotinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 5-bromo-6-fluoronicotinate, both ¹H and ¹³C NMR will provide definitive structural information, with fluorine-proton and fluorine-carbon couplings offering an additional layer of confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of Methyl 5-bromo-6-fluoronicotinate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar compounds and its residual peak at ~7.26 ppm serves as a convenient internal reference.[1]

-

Filter the solution through a pipette containing a small glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a spectral width of approximately 220 ppm, using proton decoupling. A longer relaxation delay (5 seconds) and a greater number of scans (1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.7 - 8.9 | Doublet (d) | ~2-3 Hz | 1H | H-2 |

| ~8.3 - 8.5 | Doublet of doublets (dd) | ~7-9 Hz, ~2-3 Hz | 1H | H-4 |

| ~3.9 - 4.1 | Singlet (s) | - | 3H | -OCH₃ |

Justification of Assignments (Expertise & Experience):

-

H-2: This proton is ortho to the ring nitrogen and is significantly deshielded, placing its resonance at the lowest field. It will appear as a doublet due to coupling with H-4. The coupling to the fluorine at position 6 is a four-bond coupling (⁴JHF) and is expected to be small or negligible.

-

H-4: This proton is coupled to both H-2 and the fluorine at position 6. The coupling to H-2 (³JHH) will be a typical meta-coupling in a pyridine ring. The coupling to the fluorine atom (³JHF) is expected to be in the range of 7-9 Hz. This will result in a doublet of doublets.

-

-OCH₃: The methyl protons of the ester group are in a typical chemical environment and are expected to appear as a sharp singlet.

Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms (N, F, Br, O) and their position on the ring.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~158 - 162 (d, ¹JCF ≈ 240-260 Hz) | C-6 |

| ~150 - 153 | C-2 |

| ~142 - 145 | C-4 |

| ~125 - 128 | C-3 |

| ~118 - 122 (d, ²JCF ≈ 30-40 Hz) | C-5 |

| ~52 - 54 | -OCH₃ |

Justification of Assignments (Expertise & Experience):

-

Carbonyl Carbon: The ester carbonyl carbon is typically found in the 160-170 ppm range.

-

C-6: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant (¹JCF) and a downfield shift.[2]

-

C-2 & C-4: These carbons are influenced by the ring nitrogen and will appear downfield.

-

C-5: This carbon is attached to bromine and is also coupled to the fluorine atom through two bonds (²JCF), which will split the signal into a doublet.[2] The "heavy atom effect" of bromine typically shifts the attached carbon upfield compared to a C-H carbon.

-

C-3: This carbon is attached to the ester group.

-

Methyl Carbon: The methyl carbon of the ester is expected in its typical region around 53 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass of the molecule and its fragments, which is crucial for confirming the molecular formula.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like Methyl 5-bromo-6-fluoronicotinate, and it typically produces the protonated molecular ion [M+H]⁺.

-